4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-oxo-4,6-di(propan-2-yl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H16N2O/c1-7(2)9-5-11(8(3)4)14-12(15)10(9)6-13/h5,7-8H,1-4H3,(H,14,15) |
InChI Key |
RLNNWMRRKNVYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=O)N1)C#N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the three-component condensation reaction, where cyanothioacetamide reacts with acetaldehyde and a suitable enamine under controlled conditions . The reaction is usually carried out in an alkaline medium, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Industrial methods might also include continuous flow reactions and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium ferricyanide in an alkaline medium.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a member of the dihydropyridine family, characterized by the presence of a carbonitrile group and a ketone functionality. The molecular formula is with a molecular weight of 204.27 g/mol. Its structural features contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. In a study evaluating various 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles, several compounds demonstrated potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. Notably, certain analogs were found to be equipotent to established antibiotics like ampicillin . This highlights the potential for this compound and its derivatives in developing new antimicrobial agents.
Cytotoxic Properties
The compound has also been evaluated for its cytotoxic effects against various human tumor cell lines. In particular, one study reported that certain dihydropyridine derivatives exhibited cytotoxic activities significantly surpassing that of doxorubicin against colon cancer cells (HT29). The most active compound in this series was noted to have a cytotoxicity 2.5 times greater than doxorubicin . This suggests that this compound could be explored further as a potential chemotherapeutic agent.
Case Study: Antimicrobial Efficacy
A recent study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy through disk diffusion methods. The results indicated that compounds with specific substituents on the aromatic ring showed enhanced activity against both Gram-positive and Gram-negative bacteria. The most effective compound was identified as having a broad spectrum of activity comparable to traditional antibiotics .
Case Study: Cytotoxicity Evaluation
In another investigation focusing on cytotoxicity, researchers tested a series of dihydropyridine derivatives against various cancer cell lines including breast (MCF7) and colon (HT29) cancers. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through caspase activation pathways . Such studies underscore the therapeutic potential of this compound in oncology.
Mechanism of Action
The mechanism of action of 4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or enzymes, altering their activity. The presence of the oxo and carbonitrile groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity
4,6-Diaryl Derivatives :
- 4-(2-Ethoxyphenyl)-6-(4-fluorophenyl) analog : Demonstrated potent activity against HT-29 colon cancer cells (IC₅₀ = 0.70 μM) via dual inhibition of survivin and PIM1 kinase .
- 4-(2-Hydroxyphenyl)-6-(4-fluorophenyl) analog : Exhibited IC₅₀ = 4.6 μM against MDA-MB-231 breast cancer cells, highlighting the role of polar substituents in modulating activity .
- SAR Insights : Electron-withdrawing groups (e.g., -F) on the aryl rings enhance cytotoxicity, while bulky substituents may improve target binding .
- Diisopropyl Variant (Hypothetical): The bulky isopropyl groups may enhance lipophilicity and membrane permeability compared to aryl or methyl analogs, though steric hindrance could reduce binding affinity to kinase targets.
Antioxidant Activity
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl) analog : Showed 79.05% DPPH radical scavenging at 12 ppm, comparable to ascorbic acid (82.71%) .
- Methoxy-substituted analogs : Lower activity (e.g., 17.55% for 4-methoxyphenyl derivative), indicating electron-donating groups may reduce antioxidant efficacy .
Physicochemical and Application-Specific Properties
Data Tables
Key Research Findings
Anticancer vs. Antioxidant Trade-offs : Aryl substituents enhance anticancer activity but may reduce solubility, whereas alkyl groups (e.g., diisopropyl) could balance lipophilicity and bioavailability .
Steric Effects : Bulky substituents (e.g., isopropyl) might hinder interactions with flat kinase binding pockets but improve pharmacokinetic profiles .
Functionalization Potential: The 5-position of the pyridine core is reactive, enabling further derivatization for tailored applications .
Biological Activity
4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a member of the dihydropyridine family, which has garnered interest due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article synthesizes available research findings on its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.25 g/mol
- CAS Number : 769-28-8
The presence of the carbonitrile and keto functional groups contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate biochemical pathways associated with cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antioxidant Activity : The compound may exert protective effects against oxidative stress by scavenging free radicals.
- Antimicrobial Action : Studies indicate that it can disrupt microbial cell membranes or inhibit essential bacterial enzymes .
Anticancer Activity
Research has demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that analogs of this compound exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC (µM) | Comparison |
|---|---|---|---|
| This compound | HT29 (Colon) | 4.0 | 2.5x more active than doxorubicin |
| Analog 24 | MCF7 (Breast) | 6.5 | - |
| Analog 15 | A549 (Lung) | 5.0 | - |
This table summarizes findings from a study where several analogs were tested for their cytotoxic potential against human tumor cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 8 |
| Candida albicans | 16 |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties comparable to clotrimazole .
Case Studies
- Cytotoxicity in Cancer Research : A series of experiments conducted on a panel of three human tumor cell lines revealed that certain derivatives of the dihydropyridine structure exhibited significant cytotoxicity. Notably, one derivative was found to be significantly more effective than doxorubicin in inhibiting HT29 colon cancer cells .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound was shown to have MIC values similar to those of conventional treatments for bacterial infections, suggesting its potential as an alternative therapeutic agent in treating resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
